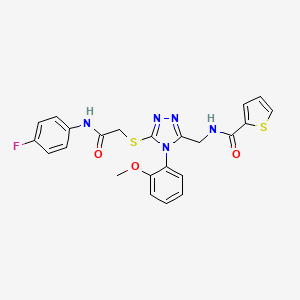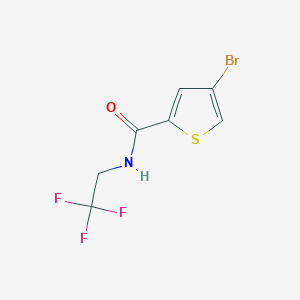
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound with potential applications in multiple scientific and industrial fields. This compound’s structure includes a piperidine ring, a chloropyridine moiety, and an isoxazole ring, each contributing to its diverse reactivity and potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone generally involves the following steps:
Step 1: : Preparation of 3-(3-Chloropyridin-4-yloxy)piperidine.
Step 2: : Formation of the ethanone linkage with 3,5-dimethylisoxazole.
Typical reaction conditions include controlled temperatures, the presence of specific solvents like dimethylformamide (DMF), and the use of catalysts such as palladium or copper.
Industrial Production Methods
On an industrial scale, the synthesis process must be optimized for efficiency and scalability. Techniques may include:
Continuous Flow Synthesis: : For efficient production and reduced reaction times.
Solid-Phase Synthesis: : Enhancing purification and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can undergo various chemical reactions:
Oxidation: : To introduce functional groups or modify the existing structure.
Reduction: : Commonly used to alter the ketone group to alcohol.
Substitution: : Particularly on the chloropyridine ring, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).
Reduction: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or thiols, typically in polar aprotic solvents like DMSO.
Major Products
Oxidation: : Products such as carboxylic acids or aldehydes.
Reduction: : Corresponding alcohols or alkanes.
Substitution: : Derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone has significant applications in:
Chemistry: : As a reagent or intermediate in synthetic organic chemistry.
Biology: : Potential bioactivity studies and as a molecular probe.
Medicine: : Investigated for pharmaceutical potential, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the synthesis of specialized materials or as a chemical precursor.
Mecanismo De Acción
The compound’s mechanism of action varies based on its application:
Molecular Targets: : It may target specific proteins, enzymes, or receptors, often interacting through hydrogen bonding, van der Waals forces, or covalent bonds.
Pathways Involved: : Biological pathways it influences can include signal transduction, metabolic processes, or enzyme inhibition.
Comparación Con Compuestos Similares
Uniqueness
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone stands out due to its unique combination of structural features, offering a versatile platform for synthetic modifications and diverse reactivity.
List of Similar Compounds
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)methanone
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)propane
These analogs share similarities in their core structure but exhibit distinct properties due to variations in their side chains or functional groups.
So, how does this look? I can tweak any part of it to better fit your needs.
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)8-17(22)21-7-3-4-13(10-21)23-16-5-6-19-9-15(16)18/h5-6,9,13H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOUSWIHOSNIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)
![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)

![1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783204.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)
![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)
![2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B2783212.png)
![[14-methyl-5-(4-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2783213.png)

![N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
